molecular formula C11H10N6O2 B5719405 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B5719405
M. Wt: 258.24 g/mol
InChI Key: WVJHNSPIODGZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide, also known as AOA, is a chemical compound that has been studied extensively for its potential applications in scientific research. AOA is a heterocyclic compound that contains both benzimidazole and oxadiazole rings. It has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research studies.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, as well as other effects on cellular processes.
Biochemical and Physiological Effects
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide has been shown to have a number of different biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA repair, as well as to have effects on cellular processes such as apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide in lab experiments is that it has been shown to be effective at inhibiting the activity of certain enzymes involved in DNA repair. This can be useful in a number of different research applications, particularly in the study of cancer.
One limitation of using 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide, and can limit its usefulness in certain research applications.

Future Directions

There are a number of different future directions that could be pursued in the study of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide. One area of interest is in the development of new compounds that are similar to 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide but have improved properties, such as increased potency or specificity for certain enzymes. Another area of interest is in the study of the effects of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide on different types of cancer cells, as well as on normal cells. Finally, the development of new methods for synthesizing 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide could also be of interest, particularly if these methods are more efficient or environmentally friendly than current methods.

Synthesis Methods

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide can be achieved through a number of different methods. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 1,2-diaminobenzene in the presence of acetic anhydride. This reaction results in the formation of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide as a white crystalline solid.

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide has been used in a number of different scientific research applications. One area where it has shown promise is in the study of DNA damage and repair mechanisms. 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide has been shown to be able to inhibit the activity of certain enzymes that are involved in repairing DNA damage, which can lead to increased sensitivity of cancer cells to chemotherapy.

properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c12-8(18)5-17-7-4-2-1-3-6(7)14-11(17)9-10(13)16-19-15-9/h1-4H,5H2,(H2,12,18)(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJHNSPIODGZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide

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